molecular formula C13H9N3O2S B2784891 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid CAS No. 137576-90-0

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2784891
CAS No.: 137576-90-0
M. Wt: 271.29
InChI Key: QWWBUKNSUBHZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid ( 137576-90-0) is a high-value heterocyclic compound with the molecular formula C13H9N3O2S and a molecular weight of 271.29 g/mol . This chemical features a hybrid architecture that incorporates two privileged pharmacophores—pyrazole and thiazole—into a single scaffold, making it a promising building block in medicinal chemistry and antimicrobial research . The strategic combination of nitrogen-containing heterocycles is a recognized approach in the development of new active molecules . Both the pyrazole and thiazole rings are present in numerous approved drugs and are continuously investigated for their broad spectrum of biological activities . Specifically, pyrazolyl-thiazole hybrids have attracted significant attention in recent literature for their remarkable biological properties, including potent antimicrobial , anti-inflammatory, and antitubercular activities . Researchers can utilize the carboxylic acid functional group of this compound for further synthetic modification, such as forming amide bonds or other derivatives, to explore structure-activity relationships and optimize the profile of new drug candidates . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for any form of consumption.

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-13(18)11-8-19-12(15-11)9-6-14-16(7-9)10-4-2-1-3-5-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWBUKNSUBHZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazine and an α,β-unsaturated ketone, while the thiazole ring can be formed from a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce functional groups like halides or alkyl groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the thiazole moiety. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and pyrazole structures exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlighting its potency .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-70.46Apoptosis induction
HCT1160.39Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for further development in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity

A study conducted by Li et al. focused on the synthesis of novel derivatives based on the pyrazole structure and evaluated their anticancer efficacy against several human cancer cell lines. The study found that modifications to the thiazole ring significantly enhanced anticancer activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiazole-pyrazole hybrids were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions on the thiazole ring led to increased potency against Gram-positive bacteria, demonstrating the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding, the compound may mimic or block the natural ligand, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase molecular polarity and may enhance binding to target proteins (e.g., AgrA receptors) .
    • Aromatic Heterocycles (e.g., thienyl, pyrazolyl): Influence solubility and electronic properties. Thiophene-containing analogs (e.g., CAS 955963-41-4) exhibit higher lipophilicity due to sulfur atoms .
    • Methyl Groups : Reduce molecular weight (e.g., 209.23 g/mol for methylpyrazole derivatives) and may improve metabolic stability .

Anti-Virulence and AgrA Inhibition

  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Showed strong binding affinity to AgrA (ΔG = -8.2 kcal/mol in docking studies), comparable to the FDA-approved drug savirin .
  • Trifluoromethyl Derivatives : Enhanced inhibitory activity due to increased electronegativity and steric effects (e.g., CAS 385416-14-8) .

Comparative Efficacy Table

Compound Biological Target IC₅₀/ΔG (kcal/mol) Application Reference
2-(1-Phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid AgrA (QS inhibition) ΔG = -9.1 Anti-staphylococcal
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid AgrA ΔG = -8.2 Anti-virulence agent
9 H-Xanthene-9-carboxylic acid AgrA ΔG = -7.5 QS disruptor

Biological Activity

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms. The presence of the carboxylic acid group contributes to its solubility and reactivity, making it a suitable candidate for further modifications aimed at enhancing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating promising anticancer activity without significant toxicity to normal fibroblasts .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties. It has been demonstrated to inhibit the release of pro-inflammatory cytokines and stabilize cell membranes under stress conditions. This effect is crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Research indicates that compounds with similar structures possess broad-spectrum antimicrobial activity. For example, derivatives of pyrazole have shown significant inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been found to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways related to inflammation and cancer progression .
  • Induction of Apoptosis : Studies suggest that pyrazole derivatives can trigger intrinsic apoptotic pathways in cancer cells by modulating the expression of anti-apoptotic proteins .
  • Antioxidant Properties : The presence of the thiazole ring contributes to the antioxidant capacity of the compound, which can protect cells from oxidative stress and inflammation .

Case Studies

A case study involving various pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring could significantly alter their biological activity profiles. For instance, introducing different substituents at the N1 position led to variations in anticancer efficacy and anti-inflammatory activity .

Compound Cell Line Growth Inhibition (%) IC50 (µM) Activity Type
This compoundHepG254.25N/AAnticancer
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole derivativesHeLa38.44N/AAnticancer
Pyrazole Derivative XE. coliN/A9.80Antimicrobial

Q & A

Q. What are the common synthetic routes for 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as thioamides and haloketones, followed by hydrolysis. For example:

  • Step 1 : Cyclocondensation of phenylhydrazine derivatives with thiazole-forming reagents (e.g., thioamides and α-haloketones) to construct the thiazole core.
  • Step 2 : Introduction of the pyrazole moiety via Suzuki coupling or nucleophilic substitution.
  • Step 3 : Hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid functionality . Methodological Note: Optimize reaction conditions (e.g., catalysts, temperature) to minimize byproducts.

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity; IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to verify molecular weight.
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL or WinGX/ORTEP .
  • Elemental Analysis : Validate empirical formula .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Poor solubility in water unless deprotonated at high pH.
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Store at room temperature in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading, reaction time). For example, using DMF as a solvent enhances cyclocondensation efficiency .
  • Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for regioselective pyrazole-thiazole coupling .
  • In Situ Monitoring : Employ techniques like HPLC or FTIR to track intermediate formation .

Q. What computational strategies predict the compound’s biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, enzymes). The trifluoromethyl group in analogs enhances binding affinity via hydrophobic interactions .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity .

Q. How to resolve contradictions in spectral or crystallographic data?

  • Cross-Validation : Combine X-ray diffraction with solid-state NMR to address discrepancies in tautomeric forms .
  • Dynamic Light Scattering (DLS) : Check for polymorphism or amorphous content if crystallography yields ambiguous results .
  • Theoretical Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals or disorder .

Q. What strategies address regioselectivity challenges during synthesis?

  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) to direct coupling to the pyrazole C4 position .
  • Directed Ortho-Metalation : Use lithiation to control substitution patterns on the phenyl ring .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating .

Q. How are interaction studies with biological targets conducted?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to enzymes or receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Cryo-EM/X-ray Co-crystallization : Resolve binding modes at atomic resolution .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies may arise from differing ATP concentrations in kinase assays .
  • Metabolic Stability : Check if conflicting in vitro/in vivo results stem from rapid hepatic clearance .
  • Structural Analogues : Compare with derivatives (e.g., methyl vs. trifluoromethyl substituents) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.